

Troparil Binding Affinity Profile (IC₅₀ Values)

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Compound Focus: **Troparil**

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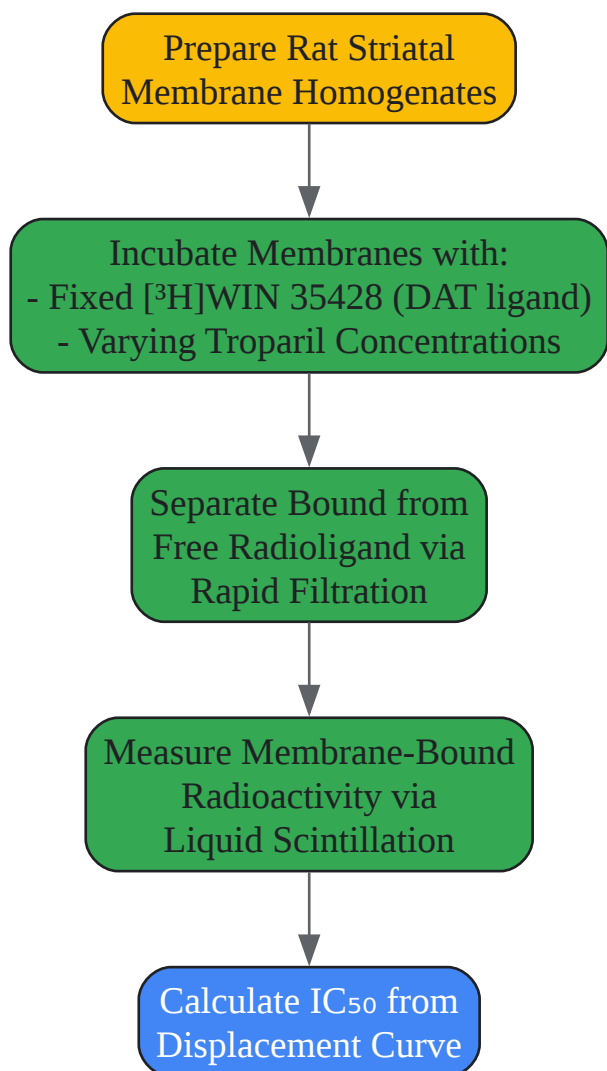
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **Troparil** for DAT, NET, and SERT. A lower IC₅₀ value indicates higher affinity and potency [1].

Transporter	IC ₅₀ (nM)	Selectivity Ratio (vs. DAT)
DAT (Dopamine)	23 ± 5.0	(Baseline)
NET (Norepinephrine)	920 ± 73	40.0
SERT (Serotonin)	1962 ± 61	85.3

This data clearly shows **Troparil's high selectivity for DAT over NET and SERT**, with an affinity for DAT that is about 40 times greater than for NET and 85 times greater than for SERT [1].

Experimental Protocol Context

The affinity data in the table was typically generated through standardized **radioligand competitive binding assays** [2] [1]. Below is a generalized workflow for such experiments:



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Key Experimental Details:

- **Tissue Source:** Experiments often use rat striatal membranes, which are rich in DAT [2].
- **Radioligands:** The competitive binding for DAT is typically measured against tritiated (³H) or iodinated (¹²⁵I) ligands like **WIN 35428** or **RTI-55** [2] [1].
- **Binding Conditions:** Assays are conducted in specific buffers (e.g., 0.32 M sucrose, 10 mM sodium phosphate, pH 7.4) with incubation times around 50-60 minutes at 25°C [2].
- **Data Analysis:** IC₅₀ values are determined by fitting the displacement data to a Hill equation, where the concentration of **Troparil** displaces 50% of the specific binding of the reference radioligand [3] [1].

Key Implications for Research

- **High DAT Selectivity:** **Troparil**'s profile makes it a valuable **classical ("cocaine-like") DAT inhibitor** for neuroscience research, particularly in studying the dopamine reward system [1].
- **Scaffold for Analog Development:** The phenyltropane structure of **Troparil** serves as a core scaffold for developing other compounds with varied affinity and selectivity across monoamine transporters [4] [1].

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References

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3. Implications for Combination Therapy of Selective Monoamine ... [pmc.ncbi.nlm.nih.gov]
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